REACTION_CXSMILES
|
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |